molecular formula C21H21N3O3 B5118078 N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide

N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide

Cat. No. B5118078
M. Wt: 363.4 g/mol
InChI Key: TYOGUTQGJMJYRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyridazinone derivatives and has been shown to exhibit a wide range of biological activities.

Scientific Research Applications

N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide has been tested on various cancer cell lines and has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix proteins. This inhibition may contribute to its antitumor activity.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cell proliferation, induce apoptosis, and reduce tumor growth. N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. However, further research is needed to fully understand the biochemical and physiological effects of N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide.

Advantages and Limitations for Lab Experiments

N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has been extensively studied for its potential therapeutic applications and has been shown to exhibit a wide range of biological activities. However, there are also limitations to using N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully understand its biochemical and physiological effects. Additionally, its potential toxicity and side effects need to be further investigated.

Future Directions

There are several future directions for research on N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide. Further studies are needed to fully understand its mechanism of action and its biochemical and physiological effects. The potential toxicity and side effects of N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide need to be further investigated. N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide may also have potential applications in the treatment of other diseases, such as autoimmune diseases and cardiovascular diseases. Additionally, the development of new derivatives of N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide may lead to compounds with improved therapeutic properties.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide involves the reaction of 4-methoxybenzoyl chloride with 4-methylphenylhydrazine to form 4-methoxy-N-(4-methylphenyl)benzamide. This intermediate is then reacted with ethyl acetoacetate in the presence of sodium ethoxide to form the desired product, N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide. The synthesis of N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide has been optimized to produce high yields and purity, making it suitable for further research.

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-14-4-6-16(7-5-14)19-12-13-20(25)24(23-19)15(2)21(26)22-17-8-10-18(27-3)11-9-17/h4-13,15H,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOGUTQGJMJYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide

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